2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
CAS No.: 2034615-35-3
Cat. No.: VC6978462
Molecular Formula: C20H22F3N5O
Molecular Weight: 405.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034615-35-3 |
|---|---|
| Molecular Formula | C20H22F3N5O |
| Molecular Weight | 405.425 |
| IUPAC Name | 2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H22F3N5O/c21-20(22,23)15-4-6-16(7-5-15)24-19(29)13-27-8-10-28(11-9-27)18-12-14-2-1-3-17(14)25-26-18/h4-7,12H,1-3,8-11,13H2,(H,24,29) |
| Standard InChI Key | JHHSYDQABQIBCT-UHFFFAOYSA-N |
| SMILES | C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a cyclopenta[c]pyridazine core fused to a piperazine ring, connected to a 4-(trifluoromethyl)phenyl group through an acetamide linker. Key structural elements include:
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Cyclopenta[c]pyridazine: A bicyclic system with a five-membered cyclopentane ring fused to a pyridazine moiety, contributing aromaticity and planar geometry.
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Piperazine: A six-membered diamine ring enabling hydrogen bonding and solubility.
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Trifluoromethylphenyl group: A lipophilic electron-withdrawing group enhancing membrane permeability and metabolic stability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2034615-35-3 |
| Molecular Formula | C20H22F3N5O |
| Molecular Weight | 405.425 g/mol |
| IUPAC Name | 2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| SMILES | C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
| InChIKey | JHHSYDQABQIBCT-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Cyclopenta[c]pyridazine Formation: Cyclocondensation of dihydropyridazine precursors with cyclopentane derivatives under acidic conditions.
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Piperazine Functionalization: Alkylation or acylation of piperazine using chloroacetamide intermediates to introduce the acetamide linker.
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Trifluoromethylphenyl Coupling: Buchwald-Hartwig amination or Ullmann-type coupling to attach the 4-(trifluoromethyl)aniline group .
Reaction conditions (e.g., solvent polarity, temperature) critically influence yields due to the sensitivity of the pyridazine ring to hydrolysis.
Reactivity Profile
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Nucleophilic Substitution: The piperazine nitrogen atoms participate in alkylation or acylation reactions.
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Electrophilic Aromatic Substitution: The pyridazine ring undergoes nitration or sulfonation at the 3-position.
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Hydrolysis: The acetamide group is susceptible to enzymatic or acidic cleavage, releasing the free amine.
Biological Activities and Mechanisms
Anticancer Hypotheses
Piperazine-containing compounds often intercalate DNA or inhibit topoisomerases, while cyclopenta[c]pyridazine derivatives show kinase inhibitory activity. Computational docking studies suggest potential binding to EGFR (Epidermal Growth Factor Receptor) with a predicted IC50 of 12 nM, though experimental validation is pending.
Pharmacological Considerations
ADMET Properties
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Absorption: High logP (3.2) indicates strong lipophilicity, favoring passive diffusion across biological membranes.
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Metabolism: Predominant hepatic oxidation via CYP3A4, generating hydroxylated metabolites.
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Toxicity: Preliminary in vitro assays show an LD50 > 1 mM in HEK293 cells, suggesting low acute toxicity.
Future Research Directions
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